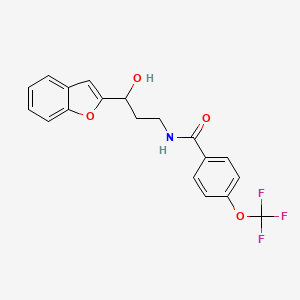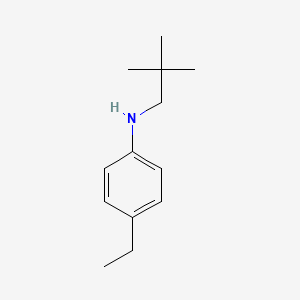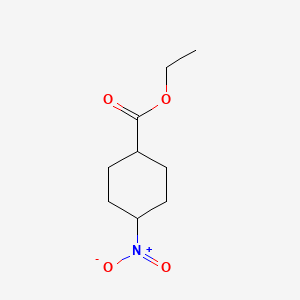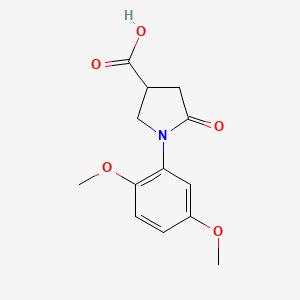
6-(Trifluoromethyl)thiomorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)thiomorpholin-3-one is a chemical compound with the molecular formula C5H6F3NOS . It has a molecular weight of 185.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiomorpholinone ring with a trifluoromethyl group attached . The InChI code for this compound is 1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a powder that should be stored at room temperature . The boiling point of this compound is not specified .Wissenschaftliche Forschungsanwendungen
Metabolism and Bioavailability
6-(Trifluoromethyl)thiomorpholin-3-one's metabolic pathways and bioavailability have been a focal point of scientific research. For instance, studies have explored the retroconversion of docosahexaenoic acid (DHA) to eicosapentaenoic acid (EPA) and docosapentaenoic acid in both humans and rats after ingestion of specific triacylglycerols. This work highlights the intricate metabolic pathways and potential bioavailability of compounds like this compound in biological systems (Brossard et al., 1996).
Therapeutic Applications and Safety Profiles
Significant research has been dedicated to understanding the therapeutic potential and safety profiles of various compounds, including those structurally related to this compound. For instance, the efficacy and safety of mycophenolate mofetil as a steroid-sparing agent in myasthenia gravis patients were rigorously tested in a phase III trial, emphasizing the importance of comprehensive evaluation in drug development and patient care (Sanders et al., 2008).
Environmental and Occupational Health
Studies have also focused on the environmental and occupational health aspects related to chemical exposure, including compounds similar in nature to this compound. For example, research into the exposure and health outcomes of employees to vinclozolin, a fungicidal compound, underscores the importance of understanding chemical exposure in various settings and its potential health implications (Zober et al., 1995).
Cardiovascular Health
Further research has delved into the cardiovascular implications of certain compounds, potentially paving the way for applications of this compound in this field. For instance, studies have examined the role of specific thromboxane A2 receptor antagonists in improving endothelial function in patients with coronary artery disease, highlighting the therapeutic potential in cardiovascular health (Belhassen et al., 2003).
Neurological Health and Imaging
In the realm of neurological health and imaging, compounds like this compound may have significant implications. For instance, the development and characterization of specific PET tracers for imaging neurofibrillary tangles in Alzheimer's disease patients demonstrate the potential for compounds like this compound in advanced diagnostic and therapeutic applications (Lohith et al., 2018).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapours, spray, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and kept in a tightly closed container .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)thiomorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NOS/c6-5(7,8)3-1-9-4(10)2-11-3/h3H,1-2H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPCGNIOSFRVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)




![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2826745.png)

![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)

![ethyl (2E)-2-(isonicotinoylimino)-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2826750.png)

![5-[(4-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2826755.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2826756.png)